5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime
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Overview
Description
5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime is a chemical compound with the molecular formula C17H21NO. It is known for its applications in scientific research and as a synthetic intermediate. The compound is characterized by its unique structure, which includes an isopropenyl group, a methyl group, and a benzyloxime group attached to a cyclohexenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime typically involves the reaction of 5-Isopropenyl-2-methylcyclohex-2-enone with benzylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired o-benzyloxime derivative. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves scaling up the synthetic routes used in laboratory settings, with additional considerations for safety, purity, and yield optimization.
Chemical Reactions Analysis
Types of Reactions
5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The benzyloxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various oxime derivatives, amines, and substituted cyclohexenone compounds.
Scientific Research Applications
5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime is used in a range of scientific research applications:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Isopropyl-2-methyl-2-cyclohexen-1-one: Similar in structure but lacks the benzyloxime group.
2-Methyl-5-isopropenylcyclohexanone: Another related compound with slight structural variations.
Uniqueness
5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime is unique due to the presence of the benzyloxime group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C17H21NO |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
(Z)-2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine |
InChI |
InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3/b18-17- |
InChI Key |
YRQLVGKJFWKWHG-ZCXUNETKSA-N |
Isomeric SMILES |
CC\1=CCC(C/C1=N/OCC2=CC=CC=C2)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C |
Origin of Product |
United States |
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